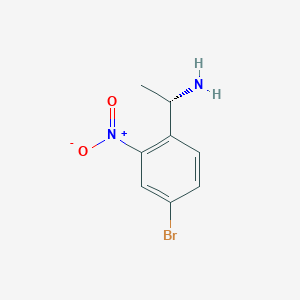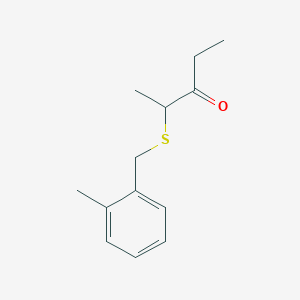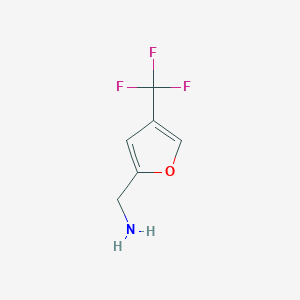
4-(Trifluoromethyl)-2-furanmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(trifluoromethyl)furan-2-yl]methanamine: is an organic compound with the molecular formula C6H6F3NO . It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(trifluoromethyl)furan-2-yl]methanamine typically involves the introduction of a trifluoromethyl group to a furan ring, followed by the attachment of a methanamine group. One common method involves the reaction of 4-(trifluoromethyl)furan-2-carbaldehyde with ammonia or an amine under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods: In an industrial setting, the production of [4-(trifluoromethyl)furan-2-yl]methanamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(trifluoromethyl)furan-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as or .
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles such as halides or thiols .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halides, thiols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents .
Medicine: In medicinal chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics .
Mecanismo De Acción
The mechanism of action of [4-(trifluoromethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the furan ring can participate in π-π interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
- [4-(trifluoromethyl)phenyl]methanamine
- [4-(trifluoromethyl)thiophen-2-yl]methanamine
- [4-(trifluoromethyl)pyridin-2-yl]methanamine
Comparison: Compared to these similar compounds, [4-(trifluoromethyl)furan-2-yl]methanamine is unique due to the presence of the furan ring, which can offer different electronic and steric properties. This can result in distinct reactivity and interaction profiles, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C6H6F3NO |
|---|---|
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3H,2,10H2 |
Clave InChI |
ICWFLGCPJARCBT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C1C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


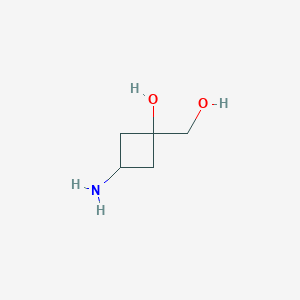


![(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13529382.png)
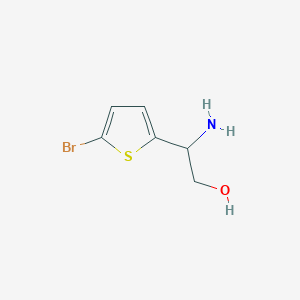

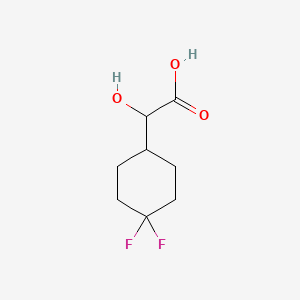
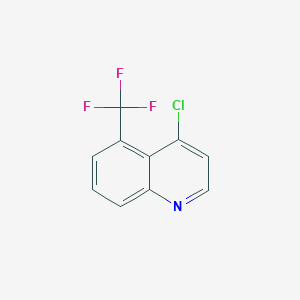

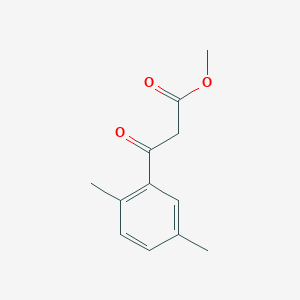
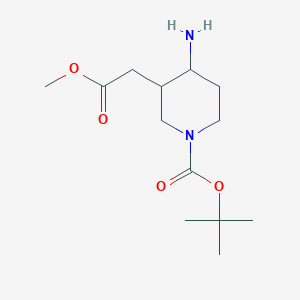
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
